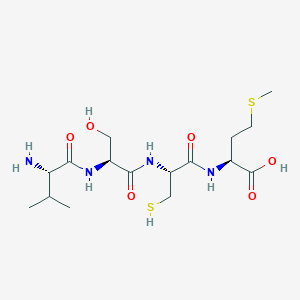
N-Carbamoyl-2-cyclopentylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Carbamoyl-2-ciclopentilbutanamida es un compuesto orgánico con la fórmula molecular C10H18N2O2. Pertenece a la clase de derivados de carbamoil, que son conocidos por sus diversas aplicaciones en síntesis orgánica e investigación farmacéutica. Este compuesto se caracteriza por la presencia de un grupo carbamoil unido a un esqueleto de ciclopentilbutanamida, lo que lo convierte en una estructura única con potencial para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Carbamoyl-2-ciclopentilbutanamida típicamente involucra la reacción de ciclopentilbutanamida con un agente carbamoilante. Un método común es la reacción de ciclopentilbutanamida con cianato de potasio en presencia de un solvente adecuado, como agua o etanol, bajo condiciones controladas de temperatura. La reacción procede a través de la formación de un isocianato intermedio, que luego reacciona con la amida para formar el derivado de carbamoil deseado .
Métodos de producción industrial
En un entorno industrial, la producción de N-Carbamoyl-2-ciclopentilbutanamida se puede escalar utilizando reactores de flujo continuo. Este método permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando un alto rendimiento y pureza del producto final. Además, el uso de biocatalizadores, como las carbamoilasa, puede mejorar la eficiencia del proceso de síntesis al proporcionar una conversión enantioselectiva de los sustratos .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Carbamoyl-2-ciclopentilbutanamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Derivados de carbamoil oxidados.
Reducción: Derivados de amida reducidos.
Sustitución: Compuestos de carbamoil sustituidos.
Aplicaciones Científicas De Investigación
La N-Carbamoyl-2-ciclopentilbutanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico para la síntesis de fármacos dirigidos a diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor para la síntesis de agroquímicos y otros productos industriales
Mecanismo De Acción
El mecanismo de acción de la N-Carbamoyl-2-ciclopentilbutanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo carbamoil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición de la actividad enzimática o la modulación de la función del receptor. Esta interacción puede afectar varias vías bioquímicas, lo que da como resultado los efectos terapéuticos o biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
N-Carbamoyl iminas: Estos compuestos tienen grupos carbamoil similares pero difieren en su esqueleto estructural, lo que lleva a diferentes reactividades y aplicaciones.
N-Carbamoyl-alfa aminoácidos: Estos compuestos contienen un alfa aminoácido con un grupo carbamoil, lo que los hace útiles en la síntesis de péptidos y otras moléculas biológicamente activas.
Singularidad
La N-Carbamoyl-2-ciclopentilbutanamida es única debido a su esqueleto específico de ciclopentilbutanamida, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
667899-79-8 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-carbamoyl-2-cyclopentylbutanamide |
InChI |
InChI=1S/C10H18N2O2/c1-2-8(7-5-3-4-6-7)9(13)12-10(11)14/h7-8H,2-6H2,1H3,(H3,11,12,13,14) |
Clave InChI |
YTHGOAUHHALLJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCC1)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


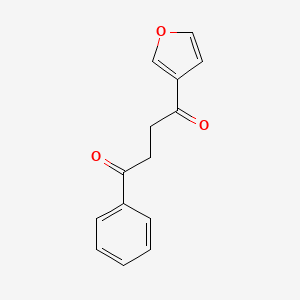
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
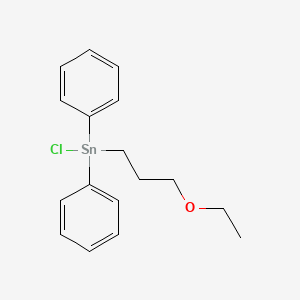
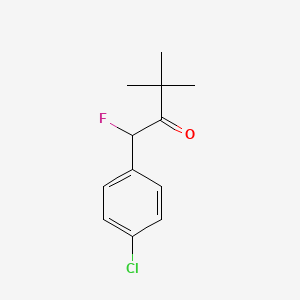
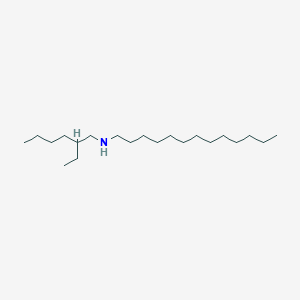


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
